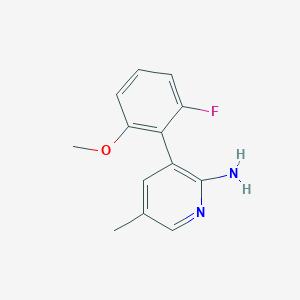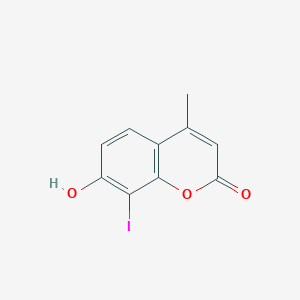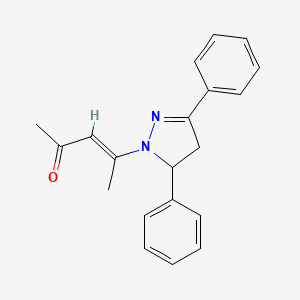![molecular formula C14H13N3O3 B3911972 N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3911972.png)
N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide
Descripción general
Descripción
N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2008 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide inhibits CHK1 by binding to the ATP-binding site of the protein. This prevents CHK1 from phosphorylating downstream targets, such as CDC25A, which is necessary for cell cycle progression. As a result, cells are unable to repair DNA damage and undergo apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the cytotoxic effects of DNA-damaging agents, such as cisplatin and gemcitabine. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels form and supply nutrients to tumors. This makes it a promising candidate for anti-cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide is its specificity for CHK1, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in combination therapy with other DNA-damaging agents. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of more potent and selective CHK1 inhibitors. Another area of interest is the investigation of this compound in combination therapy with other targeted therapies, such as PARP inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy in cancer treatment.
Aplicaciones Científicas De Investigación
N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), which is a critical regulator of the DNA damage response pathway. By inhibiting CHK1, this compound can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy in cancer treatment.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-14(11-5-4-8-16-9-11)17-20-13(18)10-19-12-6-2-1-3-7-12/h1-9H,10H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQLJRGXJAKVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911914.png)
![6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid](/img/structure/B3911918.png)
![ethyl 2-(3-hydroxybenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3911919.png)
![6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3911927.png)
![1-ethyl-5-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3911930.png)
![3-[(2-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B3911942.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3911954.png)

![N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3911963.png)

![N'-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B3911978.png)
![3-methyl-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911992.png)